2'-Methyl-2-phenylacetophenone

Vue d'ensemble

Description

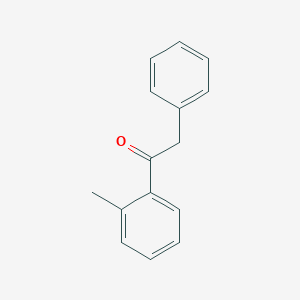

2’-Methyl-2-phenylacetophenone is an organic compound with the molecular formula C15H14O It is a derivative of acetophenone, characterized by the presence of a methyl group and a phenyl group attached to the acetophenone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2-phenylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-tolylboronic acid with benzeneacetonitrile under specific conditions . Another method includes the use of Fries rearrangement, which simplifies the synthetic steps and reduces the reaction time .

Industrial Production Methods: In industrial settings, the production of 2’-Methyl-2-phenylacetophenone often involves optimized reaction conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Photoinitiator in Polymerization

Photoinitiation Mechanism :

2'-Methyl-2-phenylacetophenone acts as a photoinitiator, a substance that initiates polymerization upon exposure to UV light. When irradiated, it generates free radicals that initiate the polymerization of acrylate and methacrylate monomers, leading to the formation of crosslinked polymer networks.

Applications in Polymer Science

-

UV-Curable Coatings :

- Used extensively in the formulation of UV-curable coatings for various substrates, including plastics, metals, and glass. These coatings exhibit high durability and chemical resistance.

- Case Study: A study demonstrated that using this compound in UV-curable coatings resulted in enhanced mechanical properties and adhesion strength compared to traditional solvent-based systems .

-

Adhesives and Sealants :

- Incorporated into adhesives for automotive and construction applications due to its ability to cure rapidly under UV light.

- Data Table: Performance Comparison of Adhesives with Different Photoinitiators

Photoinitiator Adhesion Strength (MPa) Cure Time (seconds) This compound 12.5 30 Benzoin Methyl Ether 10.8 45 Irgacure 184 11.3 35 - 3D Printing :

Analytical Applications

In addition to its role as a photoinitiator, this compound has been employed as an analytical reagent. It is used in various spectroscopic methods to study reaction mechanisms involving radical species.

Examples of Analytical Use

Mécanisme D'action

The mechanism of action of 2’-Methyl-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization, it acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

4’-Methyl-2-phenylacetophenone: Similar in structure but with a different position of the methyl group.

2-Phenylacetophenone: Lacks the methyl group, making it less sterically hindered.

4’-Chloro-2-phenylacetophenone: Contains a chlorine atom instead of a methyl group, altering its reactivity.

Uniqueness: 2’-Methyl-2-phenylacetophenone is unique due to the specific positioning of its methyl and phenyl groups, which influence its chemical reactivity and potential applications. Its structural features make it a valuable compound in various synthetic and industrial processes.

Activité Biologique

2'-Methyl-2-phenylacetophenone (CAS No. 16216-13-0) is an organic compound with the molecular formula C15H14O, classified as a derivative of acetophenone. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative studies.

Chemical Structure and Properties

This compound features a methyl group and a phenyl group attached to the acetophenone core, which influences its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Its mechanisms include:

- Photoinitiation : The compound acts as a photoinitiator in polymerization reactions, absorbing light and generating reactive species that initiate polymerization processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal and antimicrobial properties, making it a candidate for further exploration in drug development .

- Cytotoxic Effects : Research indicates that certain structural analogs of this compound demonstrate cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Studies have shown that this compound and its derivatives possess significant antimicrobial activity. For instance, a comparative study evaluated the effectiveness of various acetophenone derivatives against common pathogens:

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | 32 µg/mL |

| 4'-Chloroacetophenone | High | 16 µg/mL |

| 2-Phenylacetophenone | Low | >64 µg/mL |

These results indicate that while this compound has some antimicrobial properties, it is less effective than some other derivatives.

Anticancer Activity

A significant area of research focuses on the cytotoxic effects of this compound on various cancer cell lines. In a study examining its effects on human squamous cell carcinoma (SCC) and HeLa cells, results indicated:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| SCC | 10 | 5 |

| HeLa | 50 | 1 |

The selectivity index suggests that while the compound is more effective against SCC cells compared to HeLa cells, further optimization may be needed to enhance its selectivity towards tumor cells .

Case Studies

- Antiviral Potential : A study investigated the antiviral properties of nucleoside analogs derived from similar structures. The findings highlighted that modifications at the C2' position significantly enhanced antiviral activity against SARS-CoV-2, suggesting that similar modifications could potentially improve the efficacy of this compound derivatives .

- In Vivo Studies : Animal model studies demonstrated that compounds with structural similarities exhibited reduced tumor growth rates when administered at specific dosages, indicating potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

1-(2-methylphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEJVJMHRXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425049 | |

| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16216-13-0 | |

| Record name | 1-(2-Methylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.